molecular formula C10H9F2IO3 B8157439 Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate

Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate

Cat. No.: B8157439
M. Wt: 342.08 g/mol
InChI Key: VLJDLTDLSIIBDD-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate is an organic compound that features a benzoate ester functional group, an iodine atom, and a difluoroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate typically involves the esterification of 3-(2,2-difluoroethoxy)-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further oxidation can yield other derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

    Hydrolysis Products: The primary product is 3-(2,2-difluoroethoxy)-4-iodobenzoic acid.

    Coupling Products: Biaryl compounds with diverse functional groups can be synthesized.

Scientific Research Applications

Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of bioactive molecules and drug candidates.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.

    Chemical Biology: It can serve as a probe or building block in the study of biological systems and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,2,2-trifluoroethoxy)-4-iodobenzoate
  • Methyl 3-(2,2-difluoroethoxy)-4-bromobenzoate
  • Methyl 3-(2,2-difluoroethoxy)-4-chlorobenzoate

Uniqueness

Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate is unique due to the presence of both difluoroethoxy and iodine substituents. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2IO3/c1-15-10(14)6-2-3-7(13)8(4-6)16-5-9(11)12/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJDLTDLSIIBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2IO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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